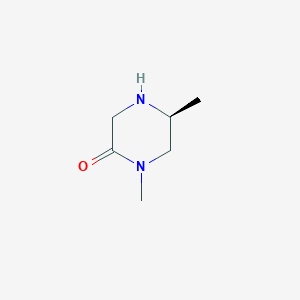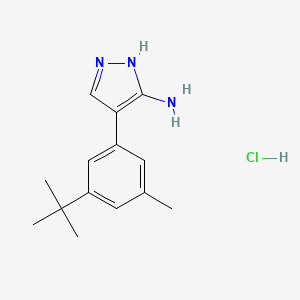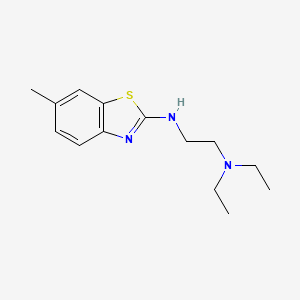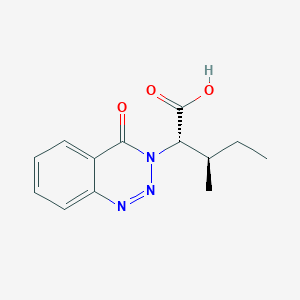![molecular formula C15H15N3 B1387742 [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine CAS No. 1092304-09-0](/img/structure/B1387742.png)
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
Vue d'ensemble
Description
“[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine” is a chemical compound with the CAS Number: 1092304-09-0. It has a molecular weight of 237.3 g/mol . The IUPAC name for this compound is N-[3-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which includes compounds like “[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine”, can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) . This indicates that the compound has a benzimidazole core with a phenyl group and a dimethylamine group attached to it .Applications De Recherche Scientifique
Antimicrobial Activity
Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity against a range of pathogens including E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .
Anticancer Activity
Some benzimidazole compounds have been synthesized and evaluated for their anticancer activity against cell lines such as HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma of the rat adrenal medulla) .
Organic Electronic Devices
Benzimidazole derivatives have shown promise in enhancing the orientation of molecules in organic electronic devices, which could be beneficial for improving the performance of such devices .
Antioxidant Activity
The antioxidant activity of benzimidazole hydrazones has been studied, indicating potential applications in preventing oxidative stress-related damage .
Metal–Organic Frameworks (MOFs)
Benzimidazole-based MOFs have garnered interest due to their crystallinity, structural versatility, and controlled porosity, which are valuable traits for various industrial and scientific applications .
Medicinal and Pharmacological Performance
Due to its structural resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited a wide range of medicinal and pharmacological activities .
Each of these fields offers a unique perspective on the potential applications of benzimidazole derivatives, including [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine, showcasing the versatility and importance of this compound in scientific research.
For further details on each application, you can refer to the provided references.
Medicinal Chemistry Research - Benzimidazole: a promising pharmacophore Enhanced Orientation of 1,3,5-Tris(1-Phenyl-1H-Benzimidazole-2-yl) Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) An Overview on Biological Activity of Benzimidazole Derivatives - Springer
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Biochemical Pathways
cell cycle regulation and DNA repair . The downstream effects of these changes could include altered cell proliferation and survival, potentially influencing disease progression in conditions such as cancer .
Pharmacokinetics
Its molecular weight of234.256 suggests it may have suitable properties for oral bioavailability
Result of Action
The molecular and cellular effects of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine’s action are likely to be diverse, given its potential impact on key cellular processes. For instance, by inhibiting Chk1, it could disrupt cell cycle progression, potentially leading to cell death in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine. Furthermore, the presence of certain substituent groups in its structure can influence its bioactivity .
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLZYQMUYOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)
![4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1387662.png)

![1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B1387665.png)

![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)
![5-[3-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387673.png)
![7-chloro-4-methoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387674.png)

![N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387678.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylbutyl]carbamate](/img/structure/B1387680.png)

![7-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1387682.png)